molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9

Phenanthrene-[U-13C]

Cat. No.: B1146099
CAS No.: 1173018-81-9
M. Wt: 192.13
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Description

Phenanthrene-[U-13C] is a uniformly labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the incorporation of carbon-13 isotopes at all carbon positions within the phenanthrene structure. This labeling is particularly useful in various scientific studies, including those involving metabolic pathways, environmental monitoring, and chemical reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenanthrene-[U-13C] typically involves the incorporation of carbon-13 labeled precursors into the phenanthrene structure. One common method is the Haworth synthesis, which involves the following steps:

    Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.

    Clemmensen Reduction: Naphthoylpropionic acid is reduced using amalgamated zinc in hydrochloric acid to yield naphthobutyric acid.

    Ring Closure Reaction: Naphthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.

    Clemmensen Reduction: The intermediate is further reduced to 1,2,3,4-tetrahydrophenanthrene.

    Dehydrogenation: The final step involves heating with palladium to yield phenanthrene.

Industrial Production Methods: Industrial production of Phenanthrene-[U-13C] involves similar synthetic routes but on a larger scale. The use of carbon-13 labeled precursors is essential, and the process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-[U-13C] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.

    Reduction: Hydrogen gas, raney nickel.

    Halogenation: Bromine.

    Sulfonation: Sulfuric acid.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Halogenation: 9-Bromophenanthrene.

    Sulfonation: 2 and 3-Phenanthrenesulfonic acids.

Scientific Research Applications

Phenanthrene-[U-13C] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenanthrene-[U-13C] involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction is crucial for understanding the toxicological effects of phenanthrene and its derivatives .

Comparison with Similar Compounds

Phenanthrene-[U-13C] can be compared with other polycyclic aromatic hydrocarbons such as anthracene, naphthalene, and pyrene:

    Anthracene: Similar in structure but differs in the arrangement of the fused benzene rings.

    Naphthalene: Contains two fused benzene rings, making it simpler than phenanthrene.

    Pyrene: Consists of four fused benzene rings, making it larger and more complex than phenanthrene.

Phenanthrene-[U-13C] is unique due to its uniform carbon-13 labeling, which provides distinct advantages in tracing and studying its behavior in various systems.

Properties

CAS No.

1173018-81-9

Molecular Formula

¹³C₁₄H₁₀

Molecular Weight

192.13

Synonyms

[3]Helicene-[U-13C];  NSC 26256-[U-13C];  Ravatite-13C14; 

Origin of Product

United States

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